3-(2-chlorophenoxy)-8-[(diethylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one
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Overview
Description
3-(2-Chlorophenoxy)-8-[(diethylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one is a complex organic compound belonging to the chromen-4-one class. This compound features multiple functional groups, including a chlorophenoxy group, a diethylamino group, a hydroxyl group, and a trifluoromethyl group, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the chromen-4-one core. One common approach is to start with a suitable phenol derivative, which undergoes a series of reactions including halogenation, alkylation, and cyclization. The specific conditions, such as temperature, solvent, and catalysts, vary depending on the chosen synthetic route.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: : The compound can be reduced to remove oxygen-containing functional groups.
Substitution: : The chlorophenoxy and diethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst are often used.
Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Formation of ketones or carboxylic acids.
Reduction: : Formation of alcohols or amines.
Substitution: : Formation of substituted phenols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme activities or as a ligand in receptor binding assays. Its structural complexity allows it to interact with various biological targets.
Medicine
In medicinal chemistry, this compound can serve as a lead compound for drug development. Its ability to modulate biological pathways makes it a candidate for therapeutic applications.
Industry
In the chemical industry, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique properties can enhance the performance of various industrial products.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific enzymes or receptors, leading to modulation of biological pathways. The molecular targets and pathways involved would be determined by the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenoxyacetic acid: : Similar in having a chlorophenoxy group but lacks the diethylamino and trifluoromethyl groups.
2-(3-Chlorophenoxy)propionic acid: : Similar in having a chlorophenoxy group but differs in the core structure and functional groups.
Mecoprop: : Another chlorophenoxy herbicide with a different core structure and functional groups.
Uniqueness
The uniqueness of 3-(2-chlorophenoxy)-8-[(diethylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one lies in its combination of multiple functional groups, which allows for diverse chemical reactivity and biological activity. This makes it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
3-(2-chlorophenoxy)-8-(diethylaminomethyl)-7-hydroxy-2-(trifluoromethyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClF3NO4/c1-3-26(4-2)11-13-15(27)10-9-12-17(28)19(20(21(23,24)25)30-18(12)13)29-16-8-6-5-7-14(16)22/h5-10,27H,3-4,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWPNWSURLIGMFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC2=C1OC(=C(C2=O)OC3=CC=CC=C3Cl)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClF3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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